(4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate
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Overview
Description
(4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate is a chemical compound with the molecular formula C27H33NO2 and a molecular weight of 403.56 g/mol. This compound is known for its unique structural properties, which include a cyanophenyl group and a heptylcyclohexyl group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-cyanophenol with 4-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The heptylcyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanophenyl) 4-(4-pentylcyclohexyl)benzoate
- (4-Cyanophenyl) 4-(4-hexylcyclohexyl)benzoate
- (4-Cyanophenyl) 4-(4-octylcyclohexyl)benzoate
Uniqueness
(4-Cyanophenyl) 4-(4-heptylcyclohexyl)benzoate is unique due to its specific heptylcyclohexyl group, which imparts distinct physicochemical properties compared to its analogs
Properties
CAS No. |
81930-18-9 |
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Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-heptylcyclohexyl)benzoate |
InChI |
InChI=1S/C27H33NO2/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(29)30-26-18-10-22(20-28)11-19-26/h10-11,14-19,21,23H,2-9,12-13H2,1H3 |
InChI Key |
GPXWKSACSYMTQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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